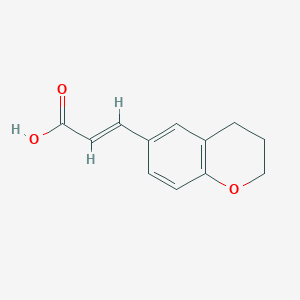
(2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid, commonly referred to as CHP, is an organic compound that has been studied extensively for its potential medicinal applications. CHP is a derivative of chromene, which is a type of polycyclic aromatic hydrocarbon. CHP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities.
科学的研究の応用
CHP has been studied extensively for its potential medicinal applications. CHP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities. In addition, CHP has been found to possess anti-allergic, anti-asthmatic, and anti-inflammatory activities. CHP has also been studied for its potential to treat a variety of diseases, including cancer, diabetes, and cardiovascular diseases.
作用機序
The exact mechanism of action of CHP is not fully understood. However, studies have suggested that CHP may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. Furthermore, studies have suggested that CHP may act as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, studies have suggested that CHP may act as an anti-cancer agent by inducing apoptosis and inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects
CHP has been found to possess a wide range of biochemical and physiological effects. CHP has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities. Furthermore, CHP has been found to possess anti-allergic, anti-asthmatic, and anti-inflammatory activities.
実験室実験の利点と制限
The advantages of using CHP in laboratory experiments include its availability, low cost, and wide range of biological activities. Furthermore, CHP is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using CHP in laboratory experiments. For example, CHP is not very stable and can degrade over time. In addition, the exact mechanism of action of CHP is not fully understood, which can limit its use in some experiments.
将来の方向性
There are a number of potential future directions for the study of CHP. For example, further research is needed to better understand the exact mechanism of action of CHP. In addition, further research is needed to determine the potential therapeutic applications of CHP in the treatment of various diseases. Furthermore, further research is needed to explore the potential synergistic effects of CHP with other compounds. Finally, further research is needed to investigate the potential toxicity of CHP in humans.
合成法
CHP can be synthesized through a variety of methods, including the reaction of chromene with ethyl acetoacetate, the reaction of chromene with ethyl propionate, and the reaction of chromene with ethyl butyrate. In the reaction of chromene with ethyl acetoacetate, chromene is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide, to form CHP. In the reaction of chromene with ethyl propionate, chromene is reacted with ethyl propionate in the presence of a base catalyst, such as sodium hydroxide, to form CHP. In the reaction of chromene with ethyl butyrate, chromene is reacted with ethyl butyrate in the presence of a base catalyst, such as sodium hydroxide, to form CHP.
特性
IUPAC Name |
(E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(14)6-4-9-3-5-11-10(8-9)2-1-7-15-11/h3-6,8H,1-2,7H2,(H,13,14)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCEFCLOFFMHS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=CC(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2900940.png)
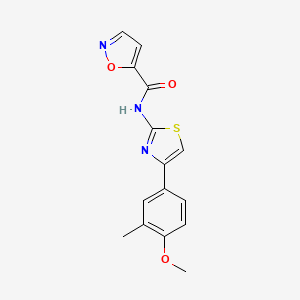

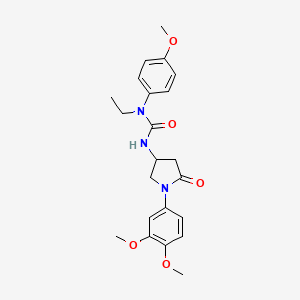
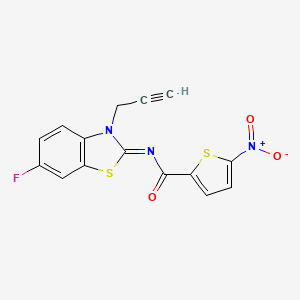
![4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2900947.png)
![3-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2900948.png)
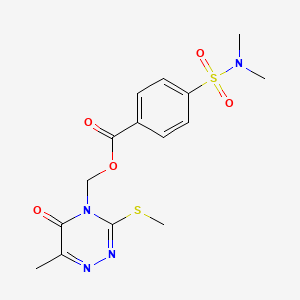

![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900951.png)
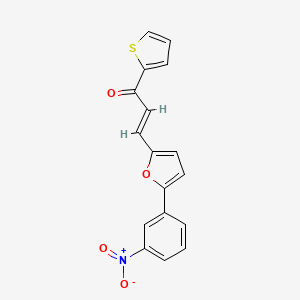
![3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2900956.png)

![6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2900961.png)